(R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid
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Overview
Description
®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under methanesulfonic acid (MsOH) reflux in methanol (MeOH) to produce the indole derivative . The reaction conditions are crucial for obtaining a good yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a fundamental approach due to its efficiency and scalability. The use of methanesulfonic acid and methanol in a controlled environment ensures the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. It may act on peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression and metabolic processes . The compound’s effects are mediated through binding to these receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methoxy-1H-indol-3-yl)propanoic acid
- Methyl (5-methoxy-1H-indol-3-yl)acetate
- [2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetoxy]acetic acid
Uniqueness
®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is unique due to its specific structure and the presence of both amino and methoxy groups. These functional groups contribute to its distinct chemical properties and potential biological activities.
Conclusion
®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is a compound of significant interest in various fields of scientific research
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-methoxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O3/c1-16-6-2-3-9-7(4-6)8(5-13-9)10(12)11(14)15/h2-5,10,13H,12H2,1H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
ZCFAMPDEDIUHLO-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2[C@H](C(=O)O)N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(C(=O)O)N |
Origin of Product |
United States |
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